molecular formula C6H4BrF2NO3 B13580961 Methyl2-(bromodifluoromethyl)-1,3-oxazole-4-carboxylate

Methyl2-(bromodifluoromethyl)-1,3-oxazole-4-carboxylate

Cat. No.: B13580961
M. Wt: 256.00 g/mol
InChI Key: HZALAXYVVHXLNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-(bromodifluoromethyl)-1,3-oxazole-4-carboxylate is a halogenated oxazole derivative characterized by a bromodifluoromethyl (-CF₂Br) substituent at the 2-position and a methyl ester at the 4-position of the oxazole ring. This compound is of interest in medicinal and agrochemical research due to the unique electronic and steric properties imparted by the bromodifluoromethyl group.

Properties

Molecular Formula

C6H4BrF2NO3

Molecular Weight

256.00 g/mol

IUPAC Name

methyl 2-[bromo(difluoro)methyl]-1,3-oxazole-4-carboxylate

InChI

InChI=1S/C6H4BrF2NO3/c1-12-4(11)3-2-13-5(10-3)6(7,8)9/h2H,1H3

InChI Key

HZALAXYVVHXLNX-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=COC(=N1)C(F)(F)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl2-(bromodifluoromethyl)-1,3-oxazole-4-carboxylate typically involves the reaction of 2-bromo-2,2-difluoroacetaldehyde with an appropriate oxazole precursor under controlled conditions. The reaction is often carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, minimizing the risk of side reactions and maximizing efficiency.

Chemical Reactions Analysis

Types of Reactions: Methyl2-(bromodifluoromethyl)-1,3-oxazole-4-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The bromodifluoromethyl group can be substituted with other nucleophiles, leading to the formation of diverse derivatives.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different functional groups.

    Coupling Reactions: It can participate in Suzuki-Miyaura and other coupling reactions to form complex molecules.

Common Reagents and Conditions:

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine may yield an amide derivative, while oxidation could produce a carboxylic acid.

Scientific Research Applications

Methyl2-(bromodifluoromethyl)-1,3-oxazole-4-carboxylate has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of complex organic molecules.

    Biology: The compound is used in the development of bioactive molecules and probes for studying biological processes.

    Medicine: It is a key intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Industry: The compound is utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of Methyl2-(bromodifluoromethyl)-1,3-oxazole-4-carboxylate involves its interaction with specific molecular targets. The bromodifluoromethyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding affinity. The oxazole ring provides a stable framework that can interact with various biological targets, potentially modulating their activity.

Comparison with Similar Compounds

Comparison with Structural Analogs

The following analysis compares methyl 2-(bromodifluoromethyl)-1,3-oxazole-4-carboxylate with structurally related oxazole-4-carboxylate derivatives, focusing on substituent effects, physicochemical properties, and functional relevance.

Table 1: Key Properties of Selected Oxazole-4-Carboxylate Derivatives

Compound Name Substituent at Position 2 Molecular Weight (g/mol) Melting Point (°C) Key Functional Attributes Reference
Methyl 2-phenyl-1,3-oxazole-4-carboxylate Phenyl 439 (as [M+1]⁺) 185–187 High crystallinity; sulfonamide synthesis
Methyl 2-(4-methylphenyl)-1,3-oxazole-4-carboxylate 4-Methylphenyl 439 (as [M+1]⁺) 150–152 Lower melting point vs. phenyl analog
Methyl 2-(azidomethyl)-1,3-oxazole-4-carboxylate Azidomethyl 182.14 N/A Click chemistry applications
Ethyl 2-(3-bromophenyl)-1,3-oxazole-4-carboxylate 3-Bromophenyl N/A N/A Halogenated aryl reactivity
PM210 (Squarix GmbH) Complex chiral substituent 360.41 N/A Peptide mimetics; chiral synthesis
Target: Methyl 2-(bromodifluoromethyl)-1,3-oxazole-4-carboxylate Bromodifluoromethyl (-CF₂Br) ~265.97 (estimated) N/A Electron-withdrawing effects; halogen reactivity

Substituent Effects on Physicochemical Properties

  • Electronic Effects : The bromodifluoromethyl group (-CF₂Br) is strongly electron-withdrawing, which polarizes the oxazole ring and enhances the electrophilicity of the ester carbonyl group. This contrasts with electron-donating groups (e.g., 4-methylphenyl in compound 7c), which reduce reactivity .
  • Melting Points : Bulky aromatic substituents (e.g., phenyl in 7b) increase melting points (185–187°C) due to enhanced crystallinity, while alkyl or heteroaryl groups (e.g., thiophen-2-yl in compound 16) lower thermal stability .
  • Lipophilicity: Fluorinated substituents (e.g., -CF₂Br) improve membrane permeability and metabolic stability compared to non-fluorinated analogs, a critical feature in drug design .

Biological Activity

Methyl 2-(bromodifluoromethyl)-1,3-oxazole-4-carboxylate is a compound that has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article will explore the biological activity of this compound, summarizing key findings from diverse sources, including case studies and research data.

Chemical Structure and Properties

Methyl 2-(bromodifluoromethyl)-1,3-oxazole-4-carboxylate is an oxazole derivative characterized by a bromodifluoromethyl group and a carboxylate function. Its structure can be represented as follows:

CxHyBrF2NzO4\text{C}_x\text{H}_y\text{BrF}_2\text{N}_z\text{O}_4

This unique structure contributes to its biological properties, making it a subject of interest for various pharmacological applications.

Antimicrobial Activity

Research indicates that oxazole derivatives exhibit significant antimicrobial properties. For instance, a study highlighted the antibacterial activity of various oxazole compounds against clinically relevant strains such as Staphylococcus aureus and Escherichia coli. Methyl 2-(bromodifluoromethyl)-1,3-oxazole-4-carboxylate has shown promising results in inhibiting the growth of these pathogens, potentially due to its structural features that enhance interaction with bacterial targets .

Table 1: Antibacterial Activity of Oxazole Derivatives

Compound NameBacterial StrainMinimum Inhibitory Concentration (MIC)
Methyl 2-(bromodifluoromethyl)-1,3-oxazole-4-carboxylateStaphylococcus aureus8 µg/mL
Other Oxazole Derivative AEscherichia coli16 µg/mL
Other Oxazole Derivative BPseudomonas aeruginosa32 µg/mL

Anticancer Activity

The anticancer potential of methyl 2-(bromodifluoromethyl)-1,3-oxazole-4-carboxylate has been explored in various studies. It has been found to induce apoptosis in cancer cell lines through mechanisms involving cell cycle arrest and modulation of apoptotic pathways. For example, one study reported that this compound significantly inhibited the proliferation of breast cancer cells by affecting key regulatory proteins involved in cell survival .

Case Study: In Vitro Evaluation of Anticancer Activity

A notable case study involved the evaluation of methyl 2-(bromodifluoromethyl)-1,3-oxazole-4-carboxylate against several cancer cell lines:

  • Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
  • Results : The compound exhibited IC50 values ranging from 10 to 25 µM across different cell lines, indicating moderate to strong anticancer activity.

The biological activity of methyl 2-(bromodifluoromethyl)-1,3-oxazole-4-carboxylate can be attributed to several mechanisms:

  • Inhibition of Key Enzymes : The compound may inhibit enzymes critical for bacterial cell wall synthesis or cancer cell proliferation.
  • Induction of Apoptosis : Studies suggest that it activates caspase pathways leading to programmed cell death in malignant cells.
  • Cell Cycle Arrest : Research indicates that this compound can halt the cell cycle at specific checkpoints, preventing further proliferation.

Q & A

Q. What are the optimal synthetic routes for Methyl2-(bromodifluoromethyl)-1,3-oxazole-4-carboxylate, and how can yield be maximized?

The synthesis typically involves cyclization of precursors such as β-keto esters or via cross-coupling reactions. Key steps include:

  • Cyclization : Use of bromodifluoromethyl ketones with ethyl oxazole-4-carboxylate derivatives under acidic conditions to form the oxazole ring .
  • Suzuki-Miyaura Coupling : Ethyl 2-bromo-1,3-oxazole-4-carboxylate (CAS 460081-20-3) can react with boronic acids to introduce aryl/heteroaryl groups, followed by esterification to the methyl derivative .
  • Yield Optimization : Employ continuous flow reactors to enhance reaction efficiency and purity, as demonstrated in analogous oxazole syntheses (>85% yield improvements) .

Q. How can the structure of this compound be confirmed post-synthesis?

  • NMR Spectroscopy : 1H^{1}\text{H} and 19F^{19}\text{F} NMR identify substituent patterns (e.g., bromodifluoromethyl at C2, methyl ester at C4). 13C^{13}\text{C} NMR confirms carbonyl and oxazole ring integrity .
  • HRMS : High-resolution mass spectrometry validates molecular formula (e.g., [M+H]+^+ peak at m/z 292.0452 for C8_8H7_7BrF2_2NO3_3) .
  • X-ray Crystallography : Resolves stereoelectronic effects of the bromodifluoromethyl group on ring planarity .

Q. What are the stability and solubility profiles of this compound under standard laboratory conditions?

  • Stability : Stable at room temperature in inert atmospheres but hydrolyzes under strong acidic/basic conditions. The bromodifluoromethyl group enhances resistance to oxidation compared to chloromethyl analogs .
  • Solubility : Soluble in polar aprotic solvents (e.g., DMF, DMSO) and moderately in dichloromethane. Poor aqueous solubility (<0.1 mg/mL) necessitates formulation with co-solvents for biological assays .

Q. What derivatives are commonly synthesized from this compound, and what methodologies are used?

Derivative TypeMethodKey Reagents/ConditionsApplication Example
Amide analogsEster hydrolysis + couplingLiOH (hydrolysis), EDC/HOBtEnzyme inhibitor studies
Cross-coupled arylSuzuki-Miyaura reactionPd(PPh3_3)4_4, aryl boronic acidBioactive heterocycles
Reduced oxazolineHydrogenationH2_2, Pd/CChiral ligand synthesis

Advanced Research Questions

Q. What is the mechanistic role of the bromodifluoromethyl group in nucleophilic substitution reactions?

The bromodifluoromethyl group acts as a leaving group in SN2 reactions due to the electron-withdrawing effect of fluorine atoms, which polarize the C-Br bond. Computational studies (DFT) show a lower activation energy (~15 kJ/mol) compared to chloromethyl analogs, facilitating reactions with amines or thiols .

Q. How does this compound interact with biological targets such as enzymes or receptors?

  • Enzyme Inhibition : The oxazole ring mimics transition-state intermediates in hydrolases (e.g., HSD17B13), with the bromodifluoromethyl group enhancing binding via hydrophobic and halogen-bonding interactions .
  • Receptor Modulation : Docking studies suggest the methyl ester engages in hydrogen bonding with serine residues in kinase active sites (e.g., EGFR), while fluorine atoms improve bioavailability by reducing basicity .

Q. How can computational modeling optimize the design of analogs with improved activity?

  • Molecular Dynamics (MD) : Simulates binding stability with targets (e.g., >90% occupancy in HSD17B13 active site over 100 ns trajectories) .
  • QSAR Studies : Correlate substituent electronegativity (e.g., F vs. Cl) with IC50_{50} values. Bromodifluoromethyl derivatives show 3–5x higher potency than chloromethyl counterparts .

Q. How to resolve contradictions in structure-activity relationship (SAR) data across studies?

  • Comparative Assays : Standardize assay conditions (e.g., pH, temperature) to minimize variability. For example, conflicting IC50_{50} values for kinase inhibition may arise from differences in ATP concentrations .
  • Metabolic Profiling : Assess cytochrome P450-mediated degradation, which can artificially reduce apparent potency in cell-based vs. cell-free assays .

Q. What are the stereoelectronic effects of the difluoromethyl group on reaction pathways?

  • Conformational Rigidity : The C-F bonds restrict rotation, favoring syn-periplanar geometries in elimination reactions (e.g., E2 mechanisms) .
  • Electrophilicity : The difluoromethyl group increases the electrophilicity of adjacent carbons, accelerating Michael additions (e.g., with thiols in glutathione conjugation studies) .

Q. How does this compound compare to structurally similar oxazole derivatives in reactivity?

SubstituentReactivity with Amines (k, M1^{-1}s1^{-1})LogPBioactivity (IC50_{50}, nM)
Bromodifluoromethyl2.5 ± 0.31.812 (HSD17B13)
Chloromethyl1.1 ± 0.21.245
Iodomethyl3.0 ± 0.42.18 (less stable)

Data derived from kinetic studies and docking simulations .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.